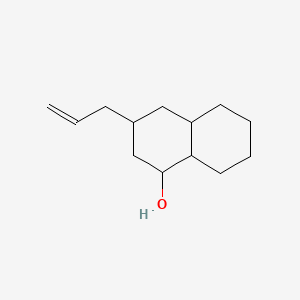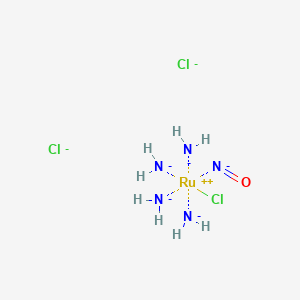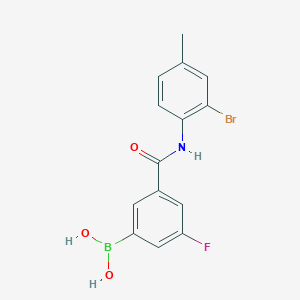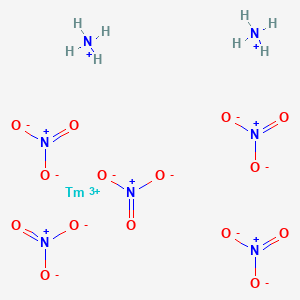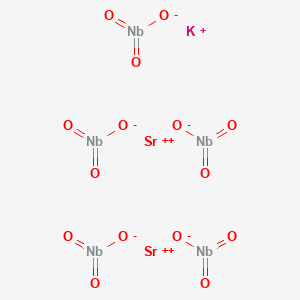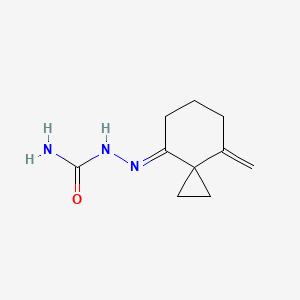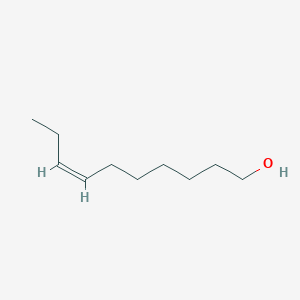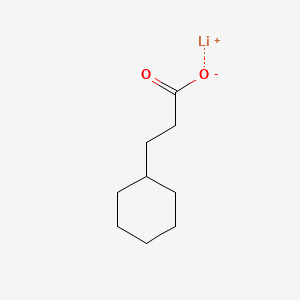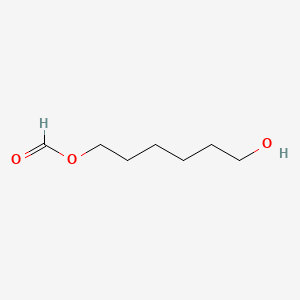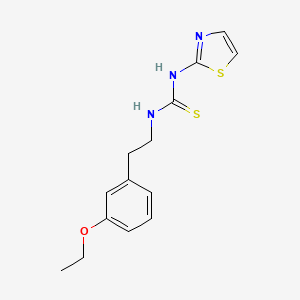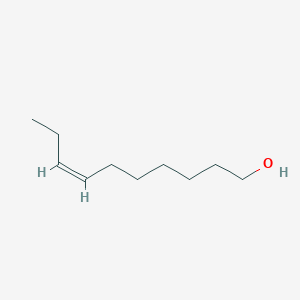
(Z)-dec-7-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-dec-7-en-1-ol: is an organic compound with the molecular formula C10H20O It is a type of unsaturated alcohol, characterized by the presence of a double bond between the seventh and eighth carbon atoms in the decane chain, and a hydroxyl group (-OH) attached to the first carbon atom7-decen-1-ol and is commonly found in various natural sources, including essential oils and pheromones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-dec-7-en-1-ol involves the hydroboration-oxidation of 1-decene. The reaction typically uses borane (BH3) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method ensures the anti-Markovnikov addition of the hydroxyl group to the terminal carbon atom.
Grignard Reaction: Another synthetic route involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with formaldehyde. The reaction is carried out in an anhydrous ether solvent, followed by acidic workup to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in hydrogenation and dehydrogenation reactions to control the position and configuration of the double bond.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-dec-7-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can yield dec-7-en-1-yl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Dec-7-enal, Dec-7-enoic acid
Reduction: Decane
Substitution: Dec-7-en-1-yl chloride
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (Z)-dec-7-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pheromone Research: This compound is a key component in the study of insect pheromones, particularly in the development of environmentally friendly pest control methods.
Biology:
Cell Signaling: this compound is studied for its role in cell signaling pathways, particularly in the context of its interaction with specific receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Fragrance and Flavor Industry: this compound is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of (Z)-dec-7-en-1-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxyl group allows it to form hydrogen bonds with target proteins, influencing their activity. In the context of pheromone research, this compound binds to olfactory receptors in insects, triggering behavioral responses.
Comparaison Avec Des Composés Similaires
(E)-dec-7-en-1-ol: The trans isomer of (Z)-dec-7-en-1-ol, differing in the configuration of the double bond.
Dec-7-en-1-ol: The compound without the specific (Z) or (E) configuration.
Decanol: The saturated alcohol without the double bond.
Uniqueness:
Configuration: The (Z) configuration of the double bond in this compound imparts unique chemical and physical properties, such as boiling point and reactivity.
Biological Activity: The specific configuration can influence its interaction with biological targets, making it more or less effective in certain applications compared to its isomers or saturated counterparts.
Propriétés
Numéro CAS |
52957-12-7 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(Z)-dec-7-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,11H,2,5-10H2,1H3/b4-3- |
Clé InChI |
JPYLHKPRBLLDDJ-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CCCCCCO |
SMILES canonique |
CCC=CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


